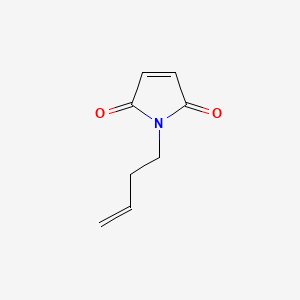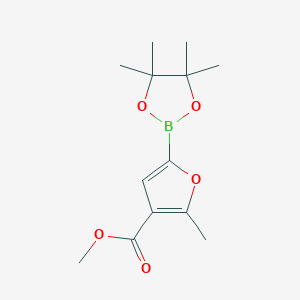
4-Tert-butylbenzene-1,3-diamine
Descripción general
Descripción
4-Tert-butylbenzene-1,3-diamine is a chemical compound with the CAS Number: 10362-14-8 . It has a molecular weight of 164.25 . The compound is a powder at room temperature . Its IUPAC name is 4-tert-butyl-1,3-benzenediamine .
Synthesis Analysis
The synthesis of this compound involves a two-stage procedure that includes ring-opening polyaddition in a polar solvent such as N,N-dimethylacetamide (DMAc) to give poly(amic acid)s, followed by cyclodehydration to polyimides . The compound was prepared through the nucleophilic displacement of tert-butylhydroquinone with p-chloronitrobenzene in the presence of K2CO3, followed by catalytic reduction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group . The InChI code for the compound is 1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Properties of Polyimides
Research has explored the synthesis and properties of polyimides derived from diamines containing bulky tert-butyl substituents, such as 4-Tert-butylbenzene-1,3-diamine (BATB). These polyimides exhibit high tensile strength, flexibility, and thermal stability, making them suitable for various industrial applications. Studies demonstrate their potential in creating transparent, flexible, and tough polyimide films with high thermal resistance (Liaw & Liaw, 1996), (Liaw & Liaw, 1997).
Low Dielectric Constant and High Organosolubility
Studies have indicated that novel polyimides containing tert-butyl side groups synthesized from BATB and various aromatic tetracarboxylic dianhydrides show a low dielectric constant and excellent organosolubility. This property makes them particularly valuable for electronics and other industries requiring materials with low dielectric properties (Chern & Tsai, 2008).
Application in High Glass Transition Temperature Polymers
Research shows that polyimides containing di-tert-butyl side groups have high glass transition temperatures. The introduction of these groups leads to an increase in the interchain distance, resulting in lower intermolecular interaction and enhanced solubility. These properties are beneficial for applications requiring materials that can withstand high temperatures (Chern, Twu, & Chen, 2009).
Development of Layered Molecular Arrays
Studies have also explored the self-assembly properties of 4-tert-butylbenzoic acid with aliphatic diamines, leading to the development of layered molecular arrays. These structures are valuable in the field of molecular engineering and design of new materials (Armstrong et al., 2002).
Novel Fluorinated Polyimides
Research on fluorinated polyimides based on derivatives of BATB demonstrates their potential in applications requiring materials with low moisture absorption, high solubility, and low dielectric constants. These properties are particularly relevant in the aerospace and electronics industries (Yang & Hsiao, 2004).
Preparation and Applied Research in Oligomers
The preparation of tert-butyl diamine and its application in maleimide-terminated oligomers show promise in developing flexible laminates with excellent solder resistance and low water absorption. This research highlights its potential in the electronics industry (Yu-jie, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
4-tert-butylbenzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQJDZQPICZGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600942 | |
| Record name | 4-tert-Butylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10362-14-8 | |
| Record name | 4-tert-Butylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B3045170.png)
![Ethenamine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B3045171.png)


![Butanoic acid, 4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxo-](/img/structure/B3045178.png)

![Methylenebis[dimethyl(phenyl)silane]](/img/structure/B3045180.png)


